molecular formula C7H10N2O4 B12103029 Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

Katalognummer: B12103029
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: BBCAFBXQQMMNPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–130°C) to form the desired product . Another approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for Ethyl 2,6-dihydroxypyrimidine-4-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is unique due to its specific binding properties and anti-inflammatory effects, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h4H,2-3H2,1H3,(H2,8,9,10,12)

InChI-Schlüssel

BBCAFBXQQMMNPR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC(=O)NC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.